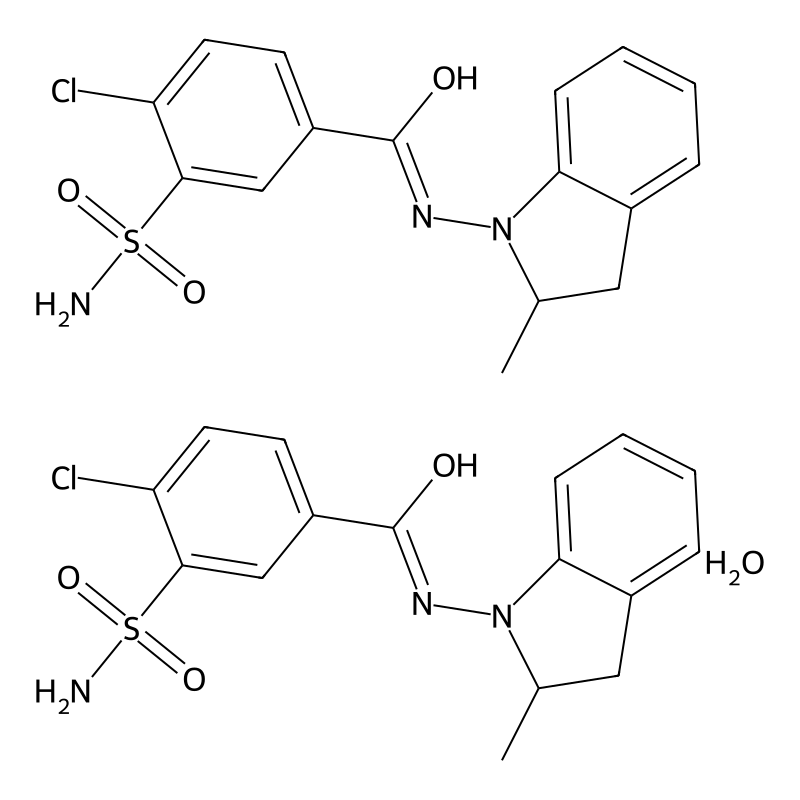

Indapamide hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Indapamide hemihydrate is a thiazide-like diuretic primarily used in the management of hypertension and edema associated with congestive heart failure. It is chemically characterized by the formula and has a molar mass of approximately 365.83 g/mol. The compound is known for its ability to enhance renal excretion of sodium and water, thereby reducing blood volume and lowering blood pressure. Indapamide hemihydrate is often preferred due to its long half-life, which allows for once-daily dosing, making it convenient for patients .

Indapamide undergoes various metabolic transformations primarily in the liver. The main metabolic pathways include:

- Hydroxylation: Indapamide is hydroxylated by cytochrome P450 enzymes, particularly CYP3A4, producing several metabolites.

- Dehydrogenation: This reaction leads to the formation of metabolites such as M5 and M4.

- Epoxidation: An unstable epoxide intermediate can form, which may further undergo dihydroxylation or glutathione conjugation, resulting in additional metabolites like M6 and M7 .

The elimination of indapamide occurs through renal (60-70%) and fecal (16-23%) pathways, with a significant portion being metabolized before excretion .

Indapamide exhibits its pharmacological effects primarily through inhibition of sodium reabsorption in the kidneys, which leads to increased urine output. This diuretic action results in a decrease in blood pressure and reduction of fluid overload in patients with heart failure. Additionally, indapamide has been shown to possess vasodilatory properties, contributing further to its antihypertensive effects . Clinical studies indicate that indapamide can also reduce the risk of cardiovascular events, such as strokes, particularly in older adults with hypertension .

Indapamide can be synthesized through several chemical pathways involving reactions such as:

- Formation of the Indoline Moiety: The synthesis typically begins with the formation of an indoline structure, which is crucial for its biological activity.

- Sulfonamide Formation: The introduction of a sulfonamide group is essential for imparting diuretic properties.

- Crystallization: Indapamide hemihydrate is obtained through crystallization processes that yield the hemihydrate form, which is more stable and bioavailable than other forms .

These synthetic routes ensure that the final product maintains its efficacy and stability as a pharmaceutical agent.

Indapamide hemihydrate is primarily utilized in:

- Hypertension Management: It serves as a first-line treatment for essential hypertension.

- Edema Treatment: It is effective in reducing fluid retention associated with heart failure or other conditions.

- Combination Therapy: Indapamide is often used in conjunction with other antihypertensive agents to enhance therapeutic efficacy .

The drug's ability to lower blood pressure without significant electrolyte disturbances makes it a favorable option among diuretics.

Indapamide may interact with various medications, leading to altered pharmacokinetics or increased risk of adverse effects. Notable interactions include:

- Lithium: Co-administration can lead to increased lithium levels due to reduced renal clearance.

- Other Diuretics: Concurrent use with other diuretics may exacerbate electrolyte imbalances, particularly hypokalemia.

- Antihypertensives: When combined with other antihypertensive agents (e.g., beta-blockers, ACE inhibitors), careful monitoring is necessary to avoid excessive blood pressure reduction .

Clinical studies have also shown that indapamide can enhance the antihypertensive effects of other medications without significantly increasing adverse reactions when used appropriately.

Indapamide belongs to the class of thiazide-like diuretics. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Hydrochlorothiazide | Traditional thiazide; more potent but higher risk of hypokalemia. | |

| Chlorthalidone | Longer half-life than hydrochlorothiazide; effective for hypertension. | |

| Metolazone | Often used in combination with loop diuretics; effective for resistant edema. |

Indapamide's unique profile includes its favorable pharmacokinetics, reduced incidence of electrolyte disturbances compared to traditional thiazides, and effectiveness in older populations at risk for cardiovascular events .

Multi-Step Synthesis from 4-Chloro-3-Sulphamoylbenzoic Acid and 2-Methylindoline

Indapamide hemihydrate is synthesized through a multi-step process that primarily involves the reaction between 4-chloro-3-sulphamoylbenzoic acid and 2-methylindoline [1]. The synthesis pathway typically consists of four distinct reaction steps that lead to the formation of the final compound [3]. The process begins with the preparation of key intermediates that are subsequently coupled to form the indapamide structure [2].

The first step in the synthesis involves the preparation of 4-chloro-3-sulphamoylbenzoyl chloride from 4-chloro-3-sulphamoylbenzoic acid through reaction with thionyl chloride [3]. This acyl chloride intermediate is crucial for the subsequent coupling reaction with the indoline component [1]. The reaction proceeds with high efficiency, typically achieving yields of approximately 97.4% [3].

Concurrently, 2-methylindoline undergoes transformation to form 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride, which serves as the second key intermediate in the synthesis pathway [3]. This transformation is accomplished through the reaction of 2-methylindoline with hydroxylamine-O-sulphonic acid, resulting in the formation of the amino derivative with yields of approximately 81.7% [3].

The final coupling step involves the reaction between 4-chloro-3-sulphamoylbenzoyl chloride and 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride to form indapamide [1] [3]. This reaction typically proceeds with yields of approximately 77.4%, resulting in the formation of indapamide that can subsequently be converted to the hemihydrate form through controlled crystallization processes [3].

Role of Reagents: Hydroxylamine-O-Sulphonic Acid, Triethylamine, and Carbodiimides

Hydroxylamine-O-sulphonic acid plays a critical role in the synthesis of indapamide hemihydrate, particularly in the conversion of 2-methylindoline to 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride [3]. This reagent is prepared through the sulfonation of hydroxylamine with oleum, resulting in the formation of a white, water-soluble, and hygroscopic solid with the molecular formula H₃NO₄S [16]. The reaction between hydroxylamine-O-sulphonic acid and 2-methylindoline proceeds through a nucleophilic substitution mechanism, with the hydroxylamine derivative serving as an electrophile under basic conditions [16].

Triethylamine serves as a crucial base in the synthesis process, particularly during the coupling reaction between the acyl chloride intermediate and the amino-indoline derivative [1]. The addition of triethylamine facilitates the deprotonation of the amino group, enhancing its nucleophilicity and promoting the coupling reaction [1]. The optimal mass ratio of N-amido-2-methyl indole quinoline hydrochloride to triethylamine has been determined to be 1:1.2, which maximizes the yield of the coupling reaction [1].

Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), represent an alternative approach to the traditional acyl chloride method for the coupling reaction [15]. DCC functions as a dehydrating agent, facilitating the formation of an amide bond between the carboxylic acid group of 4-chloro-3-sulphamoylbenzoic acid and the amino group of the indoline derivative [15]. The reaction proceeds through the formation of an O-acylisourea intermediate, which subsequently reacts with the amino component to form the amide bond [19].

The mechanism of the carbodiimide-mediated coupling reaction involves the initial formation of an O-acylisourea intermediate through the reaction of the carboxylic acid with the carbodiimide [19]. This intermediate can either directly react with the amine to form the amide product or react with a second molecule of the carboxylic acid to form a symmetrical anhydride [19]. The anhydride subsequently reacts with the amine to form the desired amide product [19]. The use of carbodiimides in the synthesis of indapamide offers advantages in terms of safety and environmental considerations, as it eliminates the need for thionyl chloride in the acylation step [1].

Optimization of Reaction Conditions (Temperature, Solvent, Time)

The optimization of reaction conditions is crucial for maximizing the yield and purity of indapamide hemihydrate synthesis [1]. Temperature control represents a critical parameter in the synthesis process, with the coupling reaction typically conducted at temperatures ranging from 0°C to 20°C [1]. Studies have shown that a reaction temperature of approximately 10°C is optimal for the carbodiimide-mediated coupling reaction, balancing reaction rate and selectivity [1].

The choice of solvent significantly impacts the efficiency of the synthesis process [1]. Aprotic organic solvents such as methylene dichloride, chloroform, ethylene dichloride, tetrahydrofuran, and ethyl acetate have been investigated for the coupling reaction [1]. Among these, tetrahydrofuran has demonstrated superior performance, facilitating high yields of up to 92.6% when used in conjunction with DCC as the coupling agent [1].

The following table summarizes the effect of different solvents on the yield of indapamide synthesis using the carbodiimide-mediated coupling approach:

| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 5 | 20 | 92.6 |

| Tetrahydrofuran | 10 | 10 | 90.4 |

| Methylene dichloride | 15 | 10 | 89.9 |

| Methylene dichloride | 4 | 4 | 83.4 |

| Ethyl acetate | 10 | 3 | 68.4 |

Reaction time also plays a significant role in determining the yield and purity of the final product [1]. The optimal reaction time for the coupling reaction varies depending on the solvent and temperature conditions, with typical durations ranging from 2 to 20 hours [1]. For the carbodiimide-mediated coupling in tetrahydrofuran at 10°C, a reaction time of approximately 5 hours has been identified as optimal [1].

The mass ratios of the reactants also require optimization to maximize yield [1]. Studies have determined that the optimal mass ratio of N-amido-2-methyl indole quinoline hydrochloride to 4-chloro-3-sulphamoylbenzoic acid is 1:1, while the optimal ratio of N-amido-2-methyl indole quinoline hydrochloride to the carbodiimide coupling agent is also 1:1 [1].

Purification Techniques

Recrystallization Methods for Impurity Removal

Recrystallization represents a critical purification technique for indapamide hemihydrate, enabling the removal of impurities and the establishment of the desired crystalline form [1]. The recrystallization process typically employs a binary solvent system consisting of isopropanol and water, which facilitates the selective crystallization of indapamide while leaving impurities in solution [1].

The isopropanol-water solvent system is particularly effective for the purification of indapamide, as it provides an appropriate balance of solubility characteristics that promote the formation of high-purity crystals [1]. The recrystallization process involves dissolving the crude indapamide in the warm solvent mixture, followed by controlled cooling to induce crystallization [3]. The resulting crystals are then filtered, washed, and dried under controlled conditions to yield high-purity indapamide [1].

The formation of indapamide hemihydrate occurs during the recrystallization process, with water molecules becoming incorporated into the crystal lattice [20]. X-ray powder diffraction studies have revealed that indapamide hemihydrate contains water molecules that are weakly and reversibly bound within the crystal structure [21]. The major framework of the crystal structure, composed of indapamide molecules, remains largely unchanged during hydration and dehydration processes, indicating the stability of the hemihydrate form [21].

Alternative recrystallization solvent systems have also been investigated for the purification of indapamide [22]. A study on the Hansen solubility parameters of indapamide has provided insights into the solubility behavior of the compound in various solvents, facilitating the development of optimized recrystallization protocols [22]. Solvents such as methanol, ethanol, and acetonitrile have been evaluated for their effectiveness in the recrystallization of indapamide, with each offering distinct advantages in terms of impurity removal and crystal morphology [22].

The recrystallization process not only removes impurities but also influences the physical properties of indapamide hemihydrate, including particle size, crystal habit, and dissolution characteristics [20]. These properties are crucial for the subsequent formulation of indapamide hemihydrate into pharmaceutical dosage forms [10].

Chromatographic and Spectroscopic Purity Assessment

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), play a central role in the purity assessment of indapamide hemihydrate [26]. A gradient HPLC method with ultraviolet detection has been developed for the quantitative determination of indapamide in the presence of its synthesis and degradation impurities [26]. This method employs a C18 column with a mobile phase consisting of aqueous sodium ethylenediaminetetraacetic acid, acetonitrile, and methanol, with detection at 254 nanometers [26].

The HPLC method has been validated for its suitability in evaluating the purity of indapamide during the synthesis process and in assessing the stability of the compound in bulk and pharmaceutical formulations [26]. The method demonstrates high sensitivity, enabling the detection and quantification of impurities at low concentrations, which is essential for ensuring the quality of the final product [26].

Ultra-high-performance liquid chromatography (UHPLC) methods have also been developed for the rapid and efficient analysis of indapamide hemihydrate [8]. A UHPLC-UV method capable of separating indapamide hemihydrate within less than 4.5 minutes with high accuracy, precision, and sensitivity has been reported [8]. This method employs a mobile phase composed of 0.01% formic acid in water adjusted to pH 4 with acetic acid and acetonitrile (40:60 v/v) [8].

Spectroscopic techniques complement chromatographic methods in the purity assessment of indapamide hemihydrate [18]. Ultraviolet spectroscopy has been employed for the quantitative determination of indapamide, with the compound exhibiting characteristic absorption maxima at wavelengths of 240 and 254 nanometers [18]. The method demonstrates high precision, with relative standard deviation values of less than 2%, indicating its reliability for purity assessment [18].

Infrared spectroscopy provides valuable information about the structural integrity of indapamide hemihydrate [18]. The compound exhibits characteristic infrared absorption bands at 3317 and 3217 cm⁻¹ due to N-H stretching vibrations, and at 1658 cm⁻¹ due to C=O stretching [18]. These spectral features serve as fingerprints for confirming the identity and purity of indapamide hemihydrate [18].

Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information about indapamide hemihydrate and its potential impurities [25]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been employed for the characterization of indapamide and its metabolites [25]. The technique is particularly valuable for identifying and characterizing structural modifications that may occur during synthesis or storage [25].

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a powerful tool for the identification and characterization of impurities in indapamide hemihydrate [25]. The technique enables the determination of the molecular weight and structural features of impurities, facilitating their identification and quantification [25]. LC-MS methods have been developed for the analysis of indapamide and its metabolites, offering high sensitivity and specificity [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Hemihydrate) | C₁₆H₁₆ClN₃O₃S · 0.5H₂O | [1] [2] |

| Molecular Formula (Anhydrous) | C₁₆H₁₆ClN₃O₃S | [3] [4] |

| Molecular Weight (Hemihydrate) | 374.84 g/mol | [1] [2] |

| Molecular Weight (Anhydrous) | 365.83 g/mol | [3] [4] [5] |

| Crystal System | Monoclinic | [6] |

| Space Group | I 1 2/a 1 (15) | [6] |

| Unit Cell Parameters a (Å) | 23.811(3) | [6] |

| Unit Cell Parameters b (Å) | 9.6940(9) | [6] |

| Unit Cell Parameters c (Å) | 15.114(2) | [6] |

| Unit Cell Parameter β (°) | 91.66(3) | [6] |

| Volume (ų) | 3487(3) | [6] |

| Z value | 4 | [6] |

| Water Content (%) | Up to 3 wt.% | [6] [7] |

| CAS Number (Hemihydrate) | 180004-24-4 | [2] |

| CAS Number (Anhydrous) | 26807-65-8 | [3] [4] [5] |

Polymorphism and Hydration States (Hemihydrate vs. Anhydrate)

Indapamide demonstrates complex solid-state behavior characterized by polymorphic and pseudopolymorphic forms [9]. The commercial pharmaceutical form exists primarily as a hemihydrate, where water molecules are weakly and reversibly bound within the crystal structure [6] [7]. X-ray powder diffraction studies have revealed that the major framework constructed from indapamide molecules remains practically unchanged during hydration and dehydration processes [6].

The European Pharmacopoeia specifies that indapamide may contain up to three weight percent of water [6] [7]. This water content arises from the non-stoichiometric hydrate nature of the compound, where water molecules occupy voids between the indapamide molecular framework. Dynamic vapor sorption studies demonstrate that water uptake and release occur reversibly as a function of relative humidity, confirming the dynamic equilibrium between hydrated and anhydrous states [6].

Recent crystallographic investigations using ¹³C solid-state nuclear magnetic resonance have resolved structural controversies, establishing that indapamide hemihydrate contains multiple distinct molecules in the asymmetric unit (Z' = 4) rather than exhibiting disorder in sulfonamide group orientation [10] [11]. This finding represents a significant advancement in understanding the true crystallographic nature of the compound.

The transition between hemihydrate and anhydrate forms occurs gradually without abrupt phase transitions when heated up to 140°C or when relative humidity varies from 10 to 90 percent at room temperature [6]. However, peak shifts in diffraction patterns indicate subtle structural modifications accompanying water loss, with the most pronounced changes observed at diffraction angles of 14°, 15°, and 24° 2θ [6].

Solubility Profile and pKa Values

Indapamide hemihydrate exhibits limited aqueous solubility, with water solubility measured at 75 milligrams per liter, classifying it as practically insoluble in water [5] [12]. The compound demonstrates favorable solubility in organic solvents, being readily soluble in methanol, ethanol, acetonitrile, glacial acetic acid, and ethyl acetate [5] [13]. Dimethyl sulfoxide also serves as an effective solvent for the compound .

The ionization characteristics of indapamide are defined by a pKa value of 8.8 ± 0.2 at 25°C, established through pH titration techniques [5] [15] [16] [17]. This relatively high pKa value indicates that indapamide exists predominantly in its non-ionized form under physiological pH conditions, contributing to its lipophilic characteristics. The compound exhibits a logarithmic partition coefficient (LogP) value of 2.2, confirming its moderate lipophilicity [12].

Table 2: Solubility Profile and Physicochemical Constants

| Parameter | Value | Reference |

|---|---|---|

| Water Solubility | 75 mg/L (practically insoluble) | [5] [12] |

| Methanol Solubility | Soluble | [5] [13] |

| Ethanol Solubility | Soluble | [5] [18] |

| Acetonitrile Solubility | Soluble | [13] |

| Acetic Acid Solubility | Soluble | [5] |

| Ethyl Acetate Solubility | Soluble | [5] |

| DMSO Solubility | Soluble | |

| pKa Value (25°C) | 8.8 ± 0.2 | [5] [15] [16] [17] |

| LogP Value | 2.2 | [12] |

| Melting Point (°C) | 160-162 | [5] |

| Density (g/cm³) | 1.2895 (estimate) | [5] |

| Biopharmaceutics Classification | BCS Class II | [12] |

The biopharmaceutics classification system categorizes indapamide as a Class II compound, characterized by low solubility and high permeability [12]. This classification has significant implications for formulation development and bioavailability considerations, as Class II compounds typically benefit from solubility enhancement strategies.

Stability and Degradation Pathways

Thermal Stability (TGA/DSC Data)

Thermogravimetric analysis of indapamide hemihydrate reveals distinctive thermal behavior patterns characteristic of hydrated crystalline materials [6] [7] [19]. The dehydration process initiates immediately upon heating above room temperature, with mass loss occurring continuously until approximately 115°C, where the dehydration rate significantly decreases and ultimately ceases [6] [7]. Unlike conventional hydrates that exhibit sharp dehydration events, indapamide hemihydrate demonstrates gradual water loss, consistent with its non-stoichiometric hydration pattern.

Differential scanning calorimetry measurements identify the melting point of indapamide at 160-162°C, appearing as a sharp endothermic peak [5]. The thermal decomposition onset occurs at 298.6°C, proceeding through a single-stage process with approximately 97.79 percent mass loss [19]. The glass transition temperature of amorphous indapamide has been investigated through physical aging studies, though specific values require further characterization [20].

Table 3: Thermal Stability Data (TGA/DSC Analysis)

| Analysis Type | Value | Notes | Reference |

|---|---|---|---|

| TGA Onset (°C) | 115 | Dehydration slows down and ceases | [6] [7] |

| TGA Mass Loss Stage | Continuous from room temperature | No sharp maxima, gradual water loss | [6] [7] |

| DSC Melting Point (°C) | 160-162 | Sharp endothermic peak | [5] |

| DSC Dehydration Temperature (°C) | Room temperature to 115 | Reversible water loss | [6] [7] |

| Water Loss Temperature Range (°C) | 25-115 | Continuous mass decrease | [6] [7] |

| Decomposition Temperature Range (°C) | 298.6 (onset) | Single-stage decomposition | [19] |

| Glass Transition Temperature (°C) | Not specified | Requires further investigation | [20] |

| Thermal Stability Limit | Up to 140°C (stable) | Crystal structure remains stable | [6] [7] |

Crystal structure stability has been confirmed through variable-temperature X-ray powder diffraction studies, demonstrating that the fundamental molecular framework remains intact throughout the dehydration process [6]. Peak position shifts observed during heating reflect unit cell parameter changes rather than phase transitions, indicating the robust nature of the crystal lattice even during water removal.

Photolytic and Oxidative Degradation Mechanisms

Photolytic degradation represents a significant stability concern for indapamide hemihydrate, with studies demonstrating substantial susceptibility to both ultraviolet and visible light exposure [21] [22] [23] [24]. Under controlled photolytic conditions (200 watt hours per square meter ultraviolet followed by 1.2 million lux hours fluorescent light), indapamide exhibits approximately 26 percent degradation after 72 hours [21].

The photolytic decomposition mechanism involves initial formation of cation radicals, which facilitate subsequent cleavage reactions [22] [23]. Primary photodegradation products include 3-sulfamoyl-4-chlorobenzamide, 2-methylindoline, and semicarbazide, indicating cleavage at the amide linkage connecting the benzamide and indoline moieties [22] [23] [24]. The presence of oxygen significantly inhibits the decomposition rate, suggesting a complex mechanism involving both photochemical and chemical pathways [22].

Oxidative degradation studies utilizing hydrogen peroxide as the oxidizing agent reveal relatively high stability under mild oxidative conditions [21] [25]. With 3 percent hydrogen peroxide exposure, indapamide demonstrates only 2.38 percent degradation after 72 hours, following second-order kinetics [21]. However, more aggressive oxidative conditions (30 percent hydrogen peroxide) result in 84.45 percent degradation within 24 hours [25], indicating a threshold effect for oxidative susceptibility.

Table 4: Degradation Pathways and Stability Conditions

| Degradation Type | Degradation (%) | Primary Products | Kinetics | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis (0.1 N HCl) | 12-26% (24h) | DP1, DP3, DP5 | First order | [21] [26] [27] [28] |

| Basic Hydrolysis (0.1 N NaOH) | 5.2-29.55% (variable conditions) | 4-chloro-3-sulfamoylbenzamide | First order | [21] [26] [27] |

| Neutral Hydrolysis (Water) | 12.6% (24h) | Multiple hydrolysis products | First order | [21] [25] |

| Oxidative (3% H₂O₂) | 2.38% (72h) | Hydroxylated metabolites | Second order | [21] |

| Oxidative (30% H₂O₂) | 84.45% (24h) | Extensive oxidation products | Second order | [25] |

| Photolytic (UV/Visible) | 26.18% (72h) | Dehydroindapamide | Zero order | [21] [22] [23] [24] |

| Thermal (100°C, dry heat) | 7.93% (2h) | Thermal decomposition products | Not specified | [25] |

| pH ≥ 10 Conditions | Fastest degradation | Multiple degradation products | First order (fastest) | [21] [27] [29] |

The formation of dehydroindapamide through oxidative pathways has been confirmed through liquid chromatography-mass spectrometry analysis, with this metabolite representing a major degradation product under certain conditions [22] [23]. Advanced analytical techniques including ion mobility-mass spectrometry have enabled detailed characterization of degradation product mixtures [30].

pH-Dependent Hydrolysis and Enzymatic Metabolism

pH-dependent stability studies reveal pronounced sensitivity to extreme pH conditions, with optimal stability observed near physiological pH ranges [21] [26] [27] [29]. Under acidic conditions (0.1 N hydrochloric acid, 70°C, 24 hours), indapamide demonstrates 12-26 percent degradation, producing primary degradation products designated as DP1, DP3, and DP5 through advanced analytical characterization [21] [26] [27] [28].

Basic hydrolysis presents variable degradation rates depending on specific conditions, ranging from 5.2 to 29.55 percent under different alkaline environments [21] [26] [27]. The primary hydrolytic cleavage under basic conditions produces 4-chloro-3-sulfamoylbenzamide as the major degradation product [26] [27]. Conditions at pH ≥ 10 represent the most aggressive degradation environment, producing the fastest degradation rates following first-order kinetics [21] [27] [29].

Enzymatic metabolism occurs primarily through hepatic cytochrome P450 enzymes, with CYP3A4 demonstrating the highest catalytic activity [31] [32] [8] [33]. This enzyme system produces dehydroindapamide through aromatization of the indoline ring system, along with various hydroxylated metabolites including 5-hydroxyindapamide [32] [8]. Secondary metabolic pathways involve CYP2C19 (37 percent of CYP3A4 activity) and CYP2C8 (21 percent of CYP3A4 activity) [31] [32] [8] [33].

Table 5: Enzymatic Metabolism and Pharmacokinetic Pathways

| Enzyme System | Activity Level | Metabolites Formed | Clinical Significance | Reference |

|---|---|---|---|---|

| CYP3A4 | Highest (100%) | Dehydroindapamide, 5-hydroxyindapamide | Major metabolic pathway | [31] [32] [8] [33] |

| CYP2C19 | 37% of CYP3A4 | Hydroxylated products | Secondary pathway | [31] [32] [8] [33] |

| CYP2C8 | 21% of CYP3A4 | Minor hydroxylated metabolites | Minor pathway | [32] [8] |

| CYP2C9 | <20% of CYP3A4 | Limited contribution | Polymorphism effects noted | [31] |

| UGT2B7 | Glucuronidation pathway | Glucuronide conjugates | Genetic polymorphism relevant | [31] [34] |

| Hepatic (overall) | Primary route (70%) | Multiple metabolites | Extensive metabolism | [18] [17] [35] |

| Renal Clearance | <10% of total clearance | Unchanged drug (5-7%) | Minimal contribution | [18] [17] [35] |

| Biliary Elimination | 23% of dose | Metabolites and conjugates | Significant elimination route | [18] [17] |

Glucuronidation represents an additional metabolic pathway mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), with genetic polymorphisms in this enzyme potentially affecting individual pharmacokinetic variability [31] [34]. Studies have identified specific single nucleotide polymorphisms in CYP2C9 (rs4918758) and CYP2C19 (rs4244285) that significantly influence indapamide metabolism, demonstrating allele-dosage-dependent effects on plasma concentrations and clearance [31].